6-Bromo-4-chloroquinoline
Overview
Description
6-Bromo-4-chloroquinoline is a compound that has been synthesized and studied due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active compounds. The compound is characterized by the presence of bromine and chlorine substituents on the quinoline ring system, which is a structure of interest in the development of pharmaceuticals, particularly as inhibitors of enzymes like tyrosine kinase .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloroquinoline and its derivatives has been explored through various methods. One approach involves the Knorr synthesis, which is a condensation reaction between β-keto esters and 4-bromoaniline, followed by cyclization to form the quinoline core . Another method described the synthesis of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, from available chemicals, highlighting the versatility of bromo-chloroquinoline derivatives . Additionally, the synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline through cyclization and substitution reactions has been reported, demonstrating the potential for further functionalization of the quinoline ring .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinoline derivatives has been elucidated using various analytical techniques. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system and the presence of hydrogen bonds and π-stacking interactions stabilizing the crystal packing . Similarly, the structures of 3-benzyl-6-bromo-2-chloroquinoline and related compounds were confirmed by spectroscopic methods and X-ray diffraction, with density functional theory (DFT) calculations corroborating the experimental data10.
Chemical Reactions Analysis
The reactivity of 6-Bromo-4-chloroquinoline derivatives has been investigated in the context of their interactions with various nucleophilic reagents. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield a range of substituted quinazoline diones . This highlights the compound's potential as a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-chloroquinoline derivatives are influenced by their molecular structure. The presence of bromine and chlorine atoms can affect the compound's density, melting point, and solubility. The crystal structure analysis of these compounds provides insights into their inclusion properties and how they interact with other molecules in the solid state . Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been studied using DFT, revealing information about their reactivity and interaction with biological targets10.
Scientific Research Applications
- Pharmaceutical Research
- 6-Bromo-4-chloroquinoline is an important intermediate in the synthesis of Omipalisib (GSK2126458, GSK458), a high selectivity, effective p110 α/β/gamma/delta and MTORC1/2 inhibitor . This compound is mainly used in treating solid tumor, lymphoma, idiopathic pulmonary fibrosises and idiopathic pulmonary interstitial fibrosis .
- The preparation method of 6-Bromo-4-chloroquinoline involves using 4-bromaniline, ethyl propiolate, phosphorus trichloride, and other raw materials to obtain the target product through a three-step reaction . This method is convenient, simple, and environmentally friendly, with a comprehensive yield of 70% or above . This is a significant increase compared to the existing yield, which is 26-42%, and it sharply reduces the existing medicine production cost . This method is suitable for industrial mass production .
- Chemical Research
- 6-Bromo-4-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It’s available for purchase from various chemical suppliers for use in a variety of research applications .
- The properties of 6-Bromo-4-chloroquinoline, such as its molecular weight (242.50) and structure, make it useful in chemical research . For example, it can be used to study its reactions with other chemicals or its physical properties .
- Chemical Research
- 6-Bromo-4-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It’s available for purchase from various chemical suppliers for use in a variety of research applications .
- The properties of 6-Bromo-4-chloroquinoline, such as its molecular weight (242.50) and structure, make it useful in chemical research . For example, it can be used to study its reactions with other chemicals or its physical properties .
Safety And Hazards
Future Directions
While specific future directions for 6-Bromo-4-chloroquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on exploring the biological activities of 6-Bromo-4-chloroquinoline and its derivatives, as well as developing more efficient synthesis methods .
properties
IUPAC Name |
6-bromo-4-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILYZMXTLCPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408689 | |
Record name | 6-Bromo-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinoline | |
CAS RN |
65340-70-7 | |
Record name | 6-Bromo-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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